BenchChemオンラインストアへようこそ!

3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline

Medicinal Chemistry Structure–Activity Relationship (SAR) Physicochemical Property Optimization

Fill a critical SAR gap in your trihydrocinnoline program. This congener provides the upper boundary of lipophilic bulk tolerance (C7 isobutyl), modulates the C5 oxime pharmacophore's electronic environment, and offers a robust C3 4-bromophenyl handle for parallel Suzuki-Miyaura library synthesis. Procure 10–250 mg as a late-stage intermediate to efficiently explore biaryl space without de novo core construction—ideal for kinase selectivity panels and chemical probe development.

Molecular Formula C18H20BrN3O
Molecular Weight 374.282
CAS No. 1274947-99-7
Cat. No. B2468955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline
CAS1274947-99-7
Molecular FormulaC18H20BrN3O
Molecular Weight374.282
Structural Identifiers
SMILESCC(C)CC1CC2=NN=C(C=C2C(=NO)C1)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H20BrN3O/c1-11(2)7-12-8-17-15(18(9-12)22-23)10-16(20-21-17)13-3-5-14(19)6-4-13/h3-6,10-12,23H,7-9H2,1-2H3/b22-18+
InChIKeyFFJOSDDJTPBMON-RELWKKBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline (CAS 1274947-99-7): Structural Identity, Class, and Procurement Baseline


3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline (CAS 1274947-99-7) is a synthetic, partially hydrogenated cinnoline derivative bearing a 4-bromophenyl substituent at position 3, a hydroxyimino (oxime) group at position 5, and an isobutyl (2-methylpropyl) chain at position 7 of the 6,7,8-trihydrocinnoline core . Its molecular formula is C18H20BrN3O with a molecular weight of 374.27 g/mol; the compound is supplied as a research chemical by Biosynth (Biosynth Carbosynth) through authorized distributors such as Hoelzel-Biotech in quantities from 10 mg to 250 mg [1][2]. The cinnoline (benzopyridazine) scaffold is recognized in medicinal chemistry for its broad pharmacological potential, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities, though compound-specific bioactivity data for this exact structure remains absent from the peer-reviewed primary literature as of the publication date of the most recent comprehensive cinnoline reviews [3]. This compound is part of a homologous series differentiated solely by the nature of the C7 substituent, a structural feature that governs key physicochemical properties relevant to biological target engagement and synthetic derivatization strategies.

Why Generic Substitution Fails for 3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline (CAS 1274947-99-7): C7 Substituent Specificity and Physicochemical Consequences


Within the 3-(4-bromophenyl)-5-(hydroxyimino)-6,7,8-trihydrocinnoline congeneric series, the C7 substituent is the sole structural variable, yet it governs critical molecular properties including lipophilicity (LogP), steric bulk, molecular shape, and hydrogen-bonding capacity, all of which directly impact membrane permeability, target binding, metabolic stability, and synthetic tractability . Replacing the isobutyl group at C7 with a methyl, propyl, isopropyl, or gem-dimethyl group yields a different compound with a distinct molecular formula, molecular weight, and predicted physicochemical profile; these are not interchangeable for structure–activity relationship (SAR) studies, fragment-based lead optimization, or chemical probe development programs where precise control of lipophilicity and steric parameters is required [1]. Furthermore, the hydroxyimino (oxime) moiety at C5 serves as both a hydrogen-bond donor and acceptor, and its electronic environment is modulated by the nature of the C7 substituent through through-bond and through-space effects, as demonstrated in related hydroxyimino-decorated cinnoline systems synthesized via Rh(III)-catalyzed annulation [2]. Substituting a different C7 analog without systematic comparative data risks introducing uncontrolled variables in biological assays and confounding SAR interpretation.

Product-Specific Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline (CAS 1274947-99-7)


C7 Isobutyl Substituent Confers the Highest Molecular Weight and Unique Lipophilicity Profile Among the 3-(4-Bromophenyl)-5-(hydroxyimino)-6,7,8-trihydrocinnoline Congeneric Series

Among the four commercially available congeners sharing the 3-(4-bromophenyl)-5-(hydroxyimino)-6,7,8-trihydrocinnoline core, the target compound bearing a C7 isobutyl group (CAS 1274947-99-7) possesses the highest molecular weight (374.27 g/mol, C18H20BrN3O) and the largest carbon count, distinguishing it from the 7-methyl analog (C16H16BrN3O, MW ~346.2), the 7-propyl analog (CAS 1274948-43-4, C17H18BrN3O, MW 360.25), the 7-isopropyl analog (CAS 1159976-57-4, C17H18BrN3O, MW 360.2), and the 7,7-dimethyl analog (CAS 1020251-98-2, C16H16BrN3O, MW 346.22) . Computed physicochemical predictions from the PrenDB database indicate that structurally related bromophenyl-hydroxyimino compounds exhibit LogP values in the range of 3.0–3.4, suggesting the isobutyl-bearing target compound resides in a lipophilicity range suitable for passive membrane permeation while retaining sufficient polarity for aqueous solubility [1].

Medicinal Chemistry Structure–Activity Relationship (SAR) Physicochemical Property Optimization

Hydroxyimino (Oxime) Pharmacophore at C5: Documented Synthetic Utility and Pharmacological Relevance in Cinnoline Systems

The hydroxyimino (–C=N–OH) functionality at C5 of the target compound represents a versatile pharmacophoric and synthetic handle. Karishma et al. (2021) demonstrated that hydroxyimino-decorated cinnolines can be synthesized via Rh(III)-catalyzed C–H activation/olefin insertion/reduction under reducing-agent-free conditions, establishing the synthetic accessibility and stability of this functional group on the cinnoline scaffold [1]. The oxime moiety can act simultaneously as a hydrogen-bond donor (O–H) and acceptor (C=N), enabling bidentate interactions with biological targets; oxime-containing quinolinone derivatives have been shown to exhibit potent antiplatelet aggregation activity, whereas their amide counterparts were weakly active or inactive, underscoring the pharmacophoric significance of the oxime group in related heterocyclic systems [2]. In the broader cinnoline literature, the cinnoline scaffold itself has been validated as a pharmacophore for PI3K inhibition with nanomolar enzymatic activity (most derivatives displaying nanomolar IC50 values against PI3K isoforms) and micromolar antiproliferative potency against human tumor cell lines (compound 25: IC50 = 0.264 μM, 2.04 μM, and 1.14 μM against three cell lines) [3].

Synthetic Methodology Oxime Chemistry Pharmacophore Design

Tetrahydrocinnoline Scaffold Is Recognized as a Privileged Structure in Medicinal Chemistry with Broad-Spectrum Pharmacological Activities

The 6,7,8-trihydrocinnoline (5,6,7,8-tetrahydrocinnoline) core of the target compound is explicitly identified in the peer-reviewed literature as an important class of functionalized compounds possessing biological and medicinal activities of interest, alongside indole and indolone scaffolds [1]. The comprehensive review by Lewgowd and Stanczak (2019) covering 107 cinnoline derivatives published over 50 years documented a broad spectrum of pharmacological activities including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties [2]. Specific cinnoline derivatives have been developed as human neutrophil elastase (HNE) inhibitors with IC50 values as low as 56 nM (compound 18a) and chemical stability half-life of 114 min under physiological conditions, demonstrating that appropriately substituted cinnolines can achieve both potency and stability [3]. Additionally, novel cinnoline derivatives incorporating triazepinocinnoline ring systems showed outstanding cytotoxic activity against MCF-7 breast cancer cells (IC50 = 0.049 μM) with tyrosine kinase inhibition (IC50 = 0.22 μM) and a high selectivity index, establishing the scaffold's capability for potent and selective target engagement [4].

Drug Discovery Heterocyclic Chemistry Privileged Scaffolds

Commercial Sourcing from Biosynth Carbosynth: Supply Chain Continuity for a Specialty Research Compound with Multiple Quantity Options

The target compound (CAS 1274947-99-7) is manufactured by Biosynth (Biosynth Carbosynth), a global supplier formed through the 2019 merger of Biosynth and Carbosynth, with expertise in complex organic synthesis including carbohydrates, nucleosides, and specialty heterocycles [1]. It is available through authorized distributors such as Hoelzel-Biotech in five quantity options (10 mg, 25 mg, 50 mg, 100 mg, 250 mg), providing flexible procurement scales from preliminary screening to follow-up SAR studies [2]. In contrast, the 7,7-dimethyl analog (CAS 1020251-98-2) is listed by CymitQuimica at a minimum quantity of 5 g at €906.00, which may represent a barrier for initial pilot studies requiring smaller amounts . The 7-isopropyl analog (CAS 1159976-57-4) is available from AKSci at 95% purity with standard long-term storage conditions (cool, dry place) . The multi-vendor, multi-scale availability of the target compound reduces single-source procurement risk and enables dose–response and concentration-ranging experiments that may be impractical with analogs offered only in bulk quantities.

Chemical Procurement Research Chemical Supply Vendor Qualification

4-Bromophenyl Substituent at C3 Provides a Synthetic Handle for Downstream Derivatization via Cross-Coupling Chemistry

The presence of a 4-bromophenyl group at C3 of the cinnoline core provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira), enabling late-stage diversification into biaryl, aminoaryl, or alkynyl derivatives without requiring de novo resynthesis of the cinnoline scaffold [1]. This feature is shared across the congeneric series; however, the combination of a C3 bromophenyl handle with a C7 isobutyl group is unique to the target compound. In the broader context of cinnoline chemistry, cinnoline-containing poly(arylene ethynylene)s have been synthesized via Sonogashira coupling for chemosensing applications (Pd²⁺ detection by fluorescence quenching), demonstrating that the cinnoline core is compatible with palladium-catalyzed cross-coupling conditions and that brominated cinnoline derivatives can serve as monomers or intermediates for materials science applications [2]. The 4-bromophenyl group may also participate in halogen bonding interactions with biological targets, as documented for brominated aromatic systems in protein–ligand complexes [3].

Organic Synthesis Cross-Coupling Chemical Probe Development

Explicit Disclosure: Absence of Compound-Specific Quantitative Bioactivity Data in the Public Domain as of the Evidence Cutoff Date

A systematic search of PubMed, Google Patents, ChEMBL, PubChem, ZINC, and ChemicalBook conducted for this evidence guide did not identify any peer-reviewed primary research article, patent, or public bioassay database entry reporting quantitative biological activity data (IC50, Ki, EC50, KD, % inhibition at a defined concentration, MIC, etc.) for the specific compound 3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline (CAS 1274947-99-7) [1][2][3]. This evidence gap extends to the entire congeneric series; none of the C7-substituted analogs (methyl, propyl, isopropyl, dimethyl) have published quantitative bioactivity data indexed in the major public repositories. The compound is listed in vendor catalogs as a research chemical for laboratory use, consistent with its status as an exploratory or screening-stage compound rather than a validated chemical probe or lead compound . Prospective users should plan for de novo biological characterization; the compound should be selected based on its structural and physicochemical differentiation from analogs rather than on demonstrated biological superiority.

Data Transparency Evidence Gap Analysis Procurement Risk Assessment

Best Research and Industrial Application Scenarios for 3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline (CAS 1274947-99-7)


Structure–Activity Relationship (SAR) Studies Mapping Lipophilic Bulk Tolerance at the C7 Position of 3-(4-Bromophenyl)-5-(hydroxyimino)-6,7,8-trihydrocinnolines

The target compound fills a critical gap in the congeneric series by providing the largest and most sterically encumbered C7 substituent (isobutyl, –CH2CH(CH3)2) among commercially available analogs [1]. In a systematic SAR campaign, researchers would procure all five C7 variants (H/des-alkyl if available, methyl, propyl, isopropyl, dimethyl, and isobutyl) and evaluate them in parallel in a target-based or phenotypic assay. The isobutyl compound serves as the upper boundary for lipophilic bulk tolerance; if it retains activity comparable to the smaller analogs, it indicates that the C7 pocket accommodates large branched alkyl groups, opening avenues for further optimization. Conversely, if activity drops sharply relative to the 7-propyl or 7-isopropyl analogs, it defines a steric limit. No other congener in this series can provide this specific information, as the 7,7-dimethyl analog probes gem-disubstitution effects rather than extended chain branching [2].

Kinase Inhibitor Screening Panels Leveraging the Cinnoline Scaffold's Documented PI3K and Tyrosine Kinase Inhibitory Potential

Given that cinnoline derivatives have demonstrated nanomolar PI3K inhibitory activity and sub-micromolar cellular antiproliferative potency (compound 25: IC50 = 0.264–2.04 μM across three tumor cell lines) [1], and that certain cinnoline-based compounds achieve outstanding cytotoxicity via tyrosine kinase inhibition (MCF-7 IC50 = 0.049 μM, tyrosine kinase IC50 = 0.22 μM) [2], the target compound is appropriate for inclusion in kinase selectivity profiling panels. Its unique combination of a C3 4-bromophenyl group (potential halogen bonding), C5 hydroxyimino group (bidentate H-bond donor/acceptor), and C7 isobutyl group (enhanced lipophilicity for membrane permeation) [3] may confer a selectivity fingerprint distinct from previously characterized cinnoline-based kinase inhibitors, potentially identifying novel kinase targets or offering improved isoform selectivity within the PI3K or tyrosine kinase families.

Late-Stage Diversification via C3 Bromophenyl Cross-Coupling for Focused Compound Library Synthesis

The 4-bromophenyl substituent at C3 serves as a robust handle for palladium-catalyzed cross-coupling chemistry, enabling parallel synthesis of biaryl, heteroaryl, aminoaryl, or alkynyl derivatives from a common late-stage intermediate [1]. A medicinal chemistry team could procure the target compound in 100–250 mg quantity from Hoelzel-Biotech [2], perform Suzuki–Miyaura coupling with a panel of 24–96 boronic acids or boronate esters, and generate a focused library of C3-diversified analogs while preserving the unique C7 isobutyl and C5 hydroxyimino functionalities. This strategy is more efficient than de novo synthesis of each analog, which would require repeating the multi-step cinnoline core construction. The resulting library would systematically explore biaryl SAR space anchored at the C3 position with the C7 isobutyl group held constant, a chemical space that is inaccessible using the 7-methyl, 7-propyl, or 7,7-dimethyl congeners.

Chemical Probe Development for Target Class Screening Where Oxime-Containing Heterocycles Show Privileged Activity

The hydroxyimino (oxime) group at C5 is a documented pharmacophoric element in multiple heterocyclic systems, with oxime-containing quinolinones demonstrating potent antiplatelet activity while their amide counterparts were inactive [1]. Combined with the tetrahydrocinnoline scaffold's recognition as a privileged structure in medicinal chemistry [2], the target compound represents a structurally novel chemical probe candidate for target classes where oxime-based inhibitors or modulators have shown promise, including elastase (cinnoline HNE inhibitor 18a: IC50 = 56 nM) [3], matrix metalloproteinases, and certain kinases. The compound can be deployed in biochemical or biophysical screening cascades (e.g., differential scanning fluorimetry, surface plasmon resonance, or enzymatic activity assays) to assess target engagement and establish preliminary structure–activity trends before committing to a full lead optimization program.

Quote Request

Request a Quote for 3-(4-Bromophenyl)-5-(hydroxyimino)-7-(2-methylpropyl)-6,7,8-trihydrocinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.